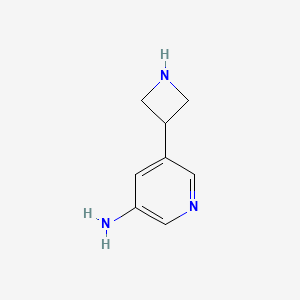
5-(Azetidin-3-yl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Azetidin-3-yl)pyridin-3-amine is a heterocyclic compound that features both an azetidine ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)pyridin-3-amine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
化学反应分析
Types of Reactions
5-(Azetidin-3-yl)pyridin-3-amine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction might yield an alcohol.
科学研究应用
5-(Azetidin-3-yl)pyridin-3-amine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-(Azetidin-3-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
Azetidine: A four-membered saturated heterocycle containing one nitrogen atom.
Pyridine: A six-membered aromatic heterocycle containing one nitrogen atom.
Oxetane: A four-membered saturated heterocycle containing one oxygen atom.
Uniqueness
5-(Azetidin-3-yl)pyridin-3-amine is unique due to its combination of an azetidine ring and a pyridine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
生物活性
5-(Azetidin-3-yl)pyridin-3-amine is a heterocyclic compound notable for its unique structural features, combining an azetidine ring and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets. This article explores the biological activity of this compound, highlighting its mechanisms, case studies, and relevant research findings.
Structural Overview
The compound's structure is characterized by:
- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.
- Pyridine Ring : A six-membered aromatic ring that enhances the compound's stability and potential interactions with biological systems.
This dual-ring configuration allows for diverse chemical reactivity and biological activity not typically found in compounds with only one of these rings.
Biological Targets and Mechanisms
Research has indicated that this compound interacts with several biological targets, including enzymes and receptors. Key findings include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have reported its action against enzymes related to cancer cell proliferation.
- Receptor Modulation : Preliminary data suggest that this compound may act as a modulator for certain receptors, potentially influencing neurotransmitter activity and offering therapeutic avenues for neurological disorders.
Case Study 1: Anti-Cancer Activity
In a study investigating the anti-cancer properties of various azetidine derivatives, this compound was evaluated for its cytotoxic effects on cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells, with an IC50 value of approximately 15 µM. This suggests a promising avenue for further development as an anti-cancer agent.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The compound demonstrated a reduction in cell death and oxidative stress markers, indicating its potential use in treating neurodegenerative diseases.
Research Findings
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Anti-Cancer | Significant cytotoxicity against breast cancer cells (IC50 ~ 15 µM) |
| Study B | Neuroprotection | Reduced oxidative stress and cell death in neuronal models |
Synthesis and Applications
The synthesis of this compound typically involves creating the azetidine ring followed by its attachment to the pyridine moiety. Common synthetic routes utilize reagents like lithium aluminum hydride for reductions and alkyl halides for substitution reactions.
Potential applications of this compound extend beyond medicinal chemistry into areas such as:
- Drug Development : As a lead compound for new therapeutics targeting cancer and neurodegenerative diseases.
- Organic Synthesis : Serving as a building block in creating more complex organic molecules.
属性
CAS 编号 |
1260859-63-9 |
|---|---|
分子式 |
C8H11N3 |
分子量 |
149.19 g/mol |
IUPAC 名称 |
5-(azetidin-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C8H11N3/c9-8-1-6(2-11-5-8)7-3-10-4-7/h1-2,5,7,10H,3-4,9H2 |
InChI 键 |
XBJZJPVIBQXGFS-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C2=CC(=CN=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















